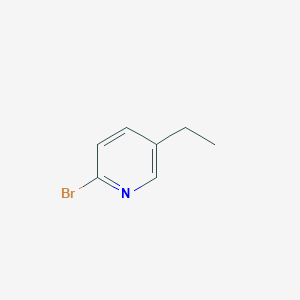

2-Bromo-5-ethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXBQGHDMSEOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622451 | |

| Record name | 2-Bromo-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19842-08-1 | |

| Record name | 2-Bromo-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-ethylpyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-ethylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of a bromine atom at the 2-position and an ethyl group at the 5-position of the pyridine ring, make it a valuable building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its application in drug discovery and development. Detailed experimental protocols for its utilization in cross-coupling reactions are also presented.

Chemical Properties and Structure

This compound is a heterocyclic compound with the molecular formula C₇H₈BrN.[1] It is recognized by the CAS Registry Number 19842-08-1.[1] The structural identifiers and key chemical properties are summarized in the tables below. There are some discrepancies in the reported physical state of this compound, with some sources describing it as a solid and others as a colorless to light yellow liquid.[1][2]

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 19842-08-1[1] |

| Molecular Formula | C₇H₈BrN[1] |

| SMILES | CCC1=CC=C(Br)N=C1 |

| InChI | InChI=1S/C7H8BrN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3[1] |

| InChIKey | MVXBQGHDMSEOGX-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 186.05 g/mol | [3] |

| Appearance | Colorless to light yellow liquid / Solid | [1][2] |

| Boiling Point | 120-122 °C (at 23 Torr) (Predicted) | [2] |

| Melting Point | Not available | |

| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 1.14 ± 0.10 (Predicted) | [2] |

| Solubility | Not available |

Synthesis and Reactivity

Synthesis

A representative, though not explicitly verified, synthetic pathway could involve the following steps:

Reactivity and Importance in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.[4][5]

The pyridine scaffold itself is a privileged structure in medicinal chemistry, and the introduction of substituents via cross-coupling reactions allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[4][6] Substituted bromopyridines are key intermediates in the synthesis of various kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases.[6]

Experimental Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The following is a detailed protocol for a representative Suzuki-Miyaura coupling reaction using a bromopyridine substrate, which can be adapted for this compound.

Materials

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₃PO₄, 2.5 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure

-

Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, followed by anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).[7]

-

Reaction: Stir the reaction mixture at a temperature ranging from 85-110 °C.[7][8]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of diverse molecular libraries. This guide provides essential chemical and structural information, along with a detailed experimental protocol, to aid researchers in the effective utilization of this important chemical intermediate. Further investigation into its physical properties and the development of optimized, scalable synthetic routes are areas for future research.

References

- 1. Pyridine, 2-bromo-5-ethyl- | CymitQuimica [cymitquimica.com]

- 2. This compound | 19842-08-1 [amp.chemicalbook.com]

- 3. 5-Bromo-2-ethylpyridine | C7H8BrN | CID 13979736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2-Bromo-5-ethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-ethylpyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceutical agents and agrochemicals. Its disubstituted pyridine core allows for a variety of subsequent chemical modifications, making it a versatile intermediate for introducing the 5-ethylpyridyl moiety into more complex molecular architectures. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and a discussion of alternative synthetic strategies.

Primary Synthesis Pathway: The Sandmeyer Reaction

The most prevalent and well-established method for the synthesis of this compound proceeds via a two-step sequence starting from 2-aminopyridine. The initial step involves the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, which is then subjected to a Sandmeyer reaction to replace the amino group with a bromo group. A subsequent reaction is then required to introduce the ethyl group. A more direct and common approach, however, is to start from 2-amino-5-ethylpyridine. This precursor undergoes a Sandmeyer reaction to directly yield the target compound.

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an arylamine to an aryl halide through the formation of a diazonium salt intermediate.[1][2] In the context of this compound synthesis, 2-amino-5-ethylpyridine is treated with a diazotizing agent, typically sodium nitrite in an acidic medium (such as hydrobromic acid), to form the corresponding pyridyldiazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst to afford this compound.

A patent for the synthesis of the closely related 5-bromo-2-methylpyridine via a Sandmeyer reaction reports a high yield of 92%, indicating the efficiency of this method for substituted pyridines.[3]

Caption: Primary synthesis pathway for this compound via the Sandmeyer reaction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2-bromo-5-substituted pyridines via the Sandmeyer reaction, based on analogous transformations.

| Parameter | Value | Reference Compound | Source |

| Yield | 92% | 5-Bromo-2-methylpyridine | [3] |

| Yield | 63% | 2-Bromo-5-methoxypyridine | [4] |

| Purity | >98% (typical after purification) | General Sandmeyer Products | N/A |

| Reaction Temperature | -10°C to 0°C (Diazotization) | 2-Bromo-5-methoxypyridine | [4] |

| Reaction Temperature | Room Temperature to 50°C (Sandmeyer) | General Sandmeyer Protocols | N/A |

| Reaction Time | 2-4 hours | General Sandmeyer Protocols | N/A |

Experimental Protocols

Synthesis of the Precursor: 2-Amino-5-ethylpyridine

While 2-amino-5-ethylpyridine is commercially available, a representative synthesis protocol for a similar compound, 2-amino-5-methylpyridine, is provided here for context. This can be adapted for the ethyl analog. A common method involves the multi-step conversion of 3-methylpyridine.[5]

Detailed Protocol for the Sandmeyer Reaction of 2-Amino-5-ethylpyridine

This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 2-bromo-5-methoxypyridine and 5-bromo-2-methylpyridine.[3][4]

Materials:

-

2-Amino-5-ethylpyridine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid.

-

Cool the acid to -5°C to 0°C using an ice-salt bath.

-

Slowly add 2-amino-5-ethylpyridine to the cold acid with vigorous stirring, ensuring the temperature remains below 5°C.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 0°C. The addition should take approximately 1-2 hours.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

-

Sandmeyer Reaction:

-

In a separate beaker, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 1-2 hours until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 9). This should be done in an ice bath to control the exothermic reaction.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 4. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

reactivity and electronic effects of 2-Bromo-5-ethylpyridine

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Bromo-5-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a disubstituted pyridine derivative of significant interest in synthetic and medicinal chemistry.[1] Its unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring, the electron-withdrawing bromo substituent, and the electron-donating ethyl group, govern its reactivity. This guide provides a comprehensive analysis of these electronic effects and explores the compound's versatile reactivity, with a focus on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are provided to serve as a practical resource for researchers.

Electronic Effects

The reactivity of this compound is fundamentally dictated by the electronic nature of its substituted pyridine ring.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an overall electron-deficient (π-deficient) aromatic system. This inherent property makes the ring less susceptible to electrophilic aromatic substitution compared to benzene but activates it towards nucleophilic attack, particularly at the α (2,6) and γ (4) positions.[2]

-

2-Bromo Substituent: The bromine atom at the 2-position exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the ring through the sigma bond, further deactivating the ring towards electrophiles.

-

Mesomeric Effect (+M): The lone pairs on the bromine atom can be donated into the ring, a resonance effect that directs incoming electrophiles to the ortho and para positions. However, for halogens, the inductive effect typically dominates. Its primary electronic role in the context of reactivity is activating the C2 position for nucleophilic attack and serving as a leaving group.

-

-

5-Ethyl Substituent: The ethyl group at the 5-position is a weak electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation. It slightly increases the electron density of the ring, subtly modulating the overall reactivity.

The combination of these effects makes the C2 and C6 positions the most electron-poor and thus the most susceptible to nucleophilic attack or the initiation of organometallic reactions. The C-Br bond at the 2-position is the primary reactive site for the transformations discussed below.

Reactivity and Synthetic Applications

This compound is a versatile building block, primarily utilized in reactions that functionalize the C2 position. The most prominent of these are palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4] The C-Br bond in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[5][6] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals.[6]

Quantitative Data: Suzuki-Miyaura Coupling of Analogous 2-Bromopyridines

The following data is for structurally similar substrates and serves as a strong predictor for the reactivity of this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 81 | [7] |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 88 | [5][7] |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78 | [5] |

| 4 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High (Expected) | [5] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, a ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 ratio).[6]

-

Reaction: Heat the mixture with vigorous stirring (e.g., 85-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for forming C-N bonds between aryl halides and amines.[3][8] This reaction is exceptionally useful in drug discovery for synthesizing arylamines.[4][8] The reaction typically requires a palladium precursor, a bulky electron-rich phosphine ligand, and a strong base.[9][10]

Quantitative Data: Buchwald-Hartwig Amination of Analogous 2-Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP | NaOt-Bu | Toluene | 80 | 95 | [4] |

| 2 | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ | NaOt-Bu | Toluene | RT | 99 | [4] |

| 3 | Indoline | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | t-BuOH | 100 | 92 | [4] |

| 4 | Volatile Amine (e.g., Dimethylamine) | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80-100 | Good (General) | [9] |

Detailed Experimental Protocol: Buchwald-Hartwig Amination (General)

-

Reaction Setup: To an oven-dried sealed tube or Schlenk flask, add the base (e.g., NaOt-Bu, 1.4 eq).

-

Catalyst Premix: In a separate vial under an inert atmosphere, mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%) in an anhydrous solvent (e.g., Toluene).

-

Reactant Addition: To the reaction vessel, add this compound (1.0 eq) and the amine (1.2 eq), followed by the catalyst premix and additional anhydrous solvent.

-

Reaction: Seal the tube and heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring. Monitor progress by LC-MS.[8]

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12] It is a direct and efficient method for synthesizing substituted alkynes.

Quantitative Data: Sonogashira Coupling of Analogous Bromopyridines

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [13] |

| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5), Et₃N | DMF | 100 | 85 | [13] |

| 3 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5), Et₃N | DMF | 100 | 88 | [13] |

| 4 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 | [11] |

Detailed Experimental Protocol: Sonogashira Coupling (General)

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[11]

-

Reactant Addition: Sequentially add the amine base (e.g., triethylamine or diisopropylamine, >2.0 eq) and the terminal alkyne (1.1-1.2 eq).[11]

-

Reaction: Stir the reaction at room temperature or with heating (e.g., 100 °C) for the required time, monitoring by TLC or GC-MS.

-

Work-up: Dilute the reaction mixture with an ether-based solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography.[11]

References

- 1. This compound | 19842-08-1 [chemicalbook.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

The Versatile Precursor: A Technical Guide to 2-Bromo-5-ethylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-ethylpyridine is a key heterocyclic building block in modern organic synthesis. Its disubstituted pyridine ring, featuring a reactive bromine atom at the 2-position and an ethyl group at the 5-position, offers a versatile platform for the construction of complex molecular architectures. The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This reactivity profile makes this compound an important precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth overview of its applications in several key cross-coupling reactions, complete with experimental protocols and relevant biological pathway information for derived molecules.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst, which is the initial step in many of these catalytic cycles. The following sections detail the application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with a boronic acid or its ester. This reaction is widely used to synthesize biaryl and vinylpyridine derivatives. This compound can be effectively coupled with various aryl- and vinylboronic acids to introduce diverse substituents at the 2-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | 12-24 | ~81[1] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | Cs₂CO₃ (2-3) | 1,4-Dioxane | 100 | 12-24 | High |

| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate-Good[2] |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Na₂CO₃ (2-3) | Toluene/H₂O | 80-110 | 12-24 | Moderate-High |

Note: Yields are based on reactions with structurally similar 2-bromopyridines and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (3 mol%)

-

Potassium carbonate (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Nitrogen or Argon gas

-

Schlenk flask and standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Place the flask in a preheated oil bath and stir the mixture at 80-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. This reaction is crucial in medicinal chemistry for the synthesis of arylamines. This compound can be coupled with various amines to produce 2-amino-5-ethylpyridine derivatives.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Analogs

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 80 | 4 | High |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | XantPhos (3) | Cs₂CO₃ (1.4) | 1,4-Dioxane | 110 | 12-24 | High |

| 3 | Cyclohexylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12-24 | Moderate-High |

| 4 | Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 4 | ~98%[3] |

Note: Yields are based on reactions with structurally similar 2-bromopyridines and may require optimization for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

-

Schlenk tube and standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube, add Pd(OAc)₂, BINAP, and sodium tert-butoxide.

-

Seal the tube, evacuate, and backfill with nitrogen or argon.

-

Add anhydrous toluene, this compound, and the amine via syringe.

-

Place the tube in a preheated oil bath and stir at 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature, and quench with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

References

Technical Guide: 2-Bromo-5-ethylpyridine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-ethylpyridine, a key intermediate in organic synthesis. The document details its chemical properties, a representative experimental protocol for its application in cross-coupling reactions, and its relevance in the synthesis of biologically active molecules.

Core Properties of this compound

This compound is a disubstituted pyridine derivative utilized in the preparation of more complex molecules, notably those with potential biological activity.[1] Its core chemical data is summarized below.

| Property | Value | Citation(s) |

| CAS Number | 19842-08-1 | [1] |

| Molecular Formula | C₇H₈BrN | |

| Molecular Weight | 186.05 g/mol | [1] |

Application in Organic Synthesis: A Versatile Intermediate

This compound serves as a crucial building block in the synthesis of complex organic molecules. The presence of a bromine atom on the pyridine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][4] These reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds, allowing for the construction of diverse molecular scaffolds.

This compound is particularly noted for its use in the preparation of potential prostacyclin receptor inhibitors.[1] Prostacyclin (PGI₂) is a potent vasodilator and inhibitor of platelet aggregation, and its analogs are used in the treatment of conditions like pulmonary hypertension.[5][6][7] The synthesis of novel molecules that can modulate the prostacyclin receptor is an active area of drug discovery.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

While specific protocols for this compound are proprietary to individual research endeavors, a general and robust procedure for a Suzuki-Miyaura coupling reaction, a common application for this class of compound, is detailed below. This protocol is adapted from established methods for similar bromopyridine substrates and serves as a starting point for reaction development.[3][8][9]

Reaction: Coupling of this compound with a generic Arylboronic Acid.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1–1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final coupled product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the generalized workflow for the Suzuki-Miyaura coupling reaction and the catalytic cycle.

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

References

- 1. This compound | 19842-08-1 [chemicalbook.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Converting enzyme inhibition and vascular prostacyclin synthesis: effect of kinin receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

The Versatility of 2-Bromo-5-ethylpyridine: A Technical Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Bromo-5-ethylpyridine in Medicinal Chemistry.

Introduction

This compound is a disubstituted pyridine that serves as a versatile and valuable building block in the landscape of medicinal chemistry. Its unique electronic and structural features, characterized by the presence of a reactive bromine atom at the 2-position and an ethyl group at the 5-position, render it a strategic starting material for the synthesis of a diverse array of biologically active molecules. The pyridine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The bromine atom provides a convenient handle for a multitude of cross-coupling reactions, enabling the facile introduction of molecular complexity. This guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of prostacyclin receptor modulators, kinase inhibitors, and phosphodiesterase inhibitors.

Core Applications in Drug Discovery

The primary utility of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of complex heterocyclic compounds with therapeutic potential. The ethyl group can provide beneficial hydrophobic interactions in the target protein's binding pocket, while the pyridine nitrogen can act as a hydrogen bond acceptor. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Synthesis of Prostacyclin Receptor (IP Receptor) Modulators

This compound is a key precursor for the synthesis of potent and selective prostacyclin (PGI₂) receptor (IP receptor) modulators.[1] The IP receptor is a G-protein coupled receptor that, upon activation, leads to vasodilation and inhibition of platelet aggregation. Consequently, IP receptor agonists are valuable therapeutic agents for the treatment of pulmonary arterial hypertension (PAH).

A crucial intermediate in the synthesis of several IP receptor agonists is (5-ethylpyridin-2-yl)acetic acid or its derivatives. This compound can be effectively converted to this intermediate through various cross-coupling strategies.

A plausible synthetic pathway to obtain a key (5-ethylpyridin-2-yl)acetic acid intermediate from this compound involves a cross-coupling reaction followed by hydrolysis. The Negishi coupling, which utilizes an organozinc reagent, is particularly well-suited for this transformation due to the high functional group tolerance of the reaction.

References

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-5-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed literature review on the synthesis of 2-Bromo-5-ethylpyridine, a key intermediate in the development of various biologically active compounds. This document outlines the primary synthetic routes, complete with detailed experimental protocols and quantitative data, to assist researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a disubstituted pyridine derivative utilized in the preparation of a variety of pharmacologically relevant molecules, including potential prostacyclin receptor inhibitors.[1] Its synthesis is a critical step in the development of new therapeutic agents. The most prevalent and efficient synthetic strategy involves a two-step process commencing from 3-ethylpyridine. This guide will focus on this primary pathway, providing a thorough examination of each stage.

Primary Synthetic Pathway

The most common and well-documented route for the synthesis of this compound is a two-step process:

-

Amination of 3-ethylpyridine: The synthesis begins with the conversion of 3-ethylpyridine to 2-amino-5-ethylpyridine via the Chichibabin reaction.

-

Bromination of 2-amino-5-ethylpyridine: The resulting 2-amino-5-ethylpyridine is then converted to the final product, this compound, through a Sandmeyer reaction.

This pathway is favored due to the ready availability of the starting material and generally good yields for each step.

References

A Technical Guide to the Discovery and Historical Context of Halogenated Pyridines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Halogenated pyridines are foundational building blocks in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals. Their history is a compelling narrative of overcoming the inherent electronic deficiencies of the pyridine ring through the development of innovative synthetic methodologies. This guide traces the journey from the initial discovery of pyridine to the establishment of key halogenation techniques that unlocked the vast chemical space of its halogenated derivatives. We will cover the seminal discoveries, the evolution of synthetic strategies from harsh, non-selective methods to elegant, regiocontrolled reactions, and the physical properties of key compounds.

Introduction: The Challenge of the Pyridine Ring

Pyridine, first isolated from bone oil by the Scottish chemist Thomas Anderson in 1846, presented a significant challenge to early organic chemists.[1] Its structure, a benzene ring with one CH group replaced by a nitrogen atom, was correctly proposed by Wilhelm Körner in 1869 and James Dewar in 1871.[1] This nitrogen atom defines pyridine's chemistry; it renders the ring electron-deficient and thus highly resistant to electrophilic aromatic substitution (EAS), the primary method for halogenating benzene. Early attempts at direct halogenation, dating back to the late 19th century, required harsh conditions such as high temperatures and strong acids, often resulting in low yields and poor regioselectivity.[2][3] This guide explores the key breakthroughs that transformed the synthesis of halogenated pyridines from a formidable challenge into a cornerstone of heterocyclic chemistry.

The Historical Trajectory of Synthesis

The synthesis of halogenated pyridines evolved through several key conceptual shifts, moving from direct, force-of-will chemistry to indirect, strategy-driven approaches that manipulated the pyridine ring's electronics.

The most intuitive approach, direct treatment of pyridine with elemental halogens (Cl₂, Br₂), proved difficult. Due to the deactivating effect of the ring nitrogen, these electrophilic substitution reactions require extreme conditions, such as vapor-phase reactions at temperatures exceeding 200°C or the use of strong Lewis acid catalysts. While these methods tend to favor substitution at the 3-position, they are generally low-yielding and produce mixtures of isomers, limiting their synthetic utility.[2][3][4]

A major breakthrough came from Russian chemist Aleksei Chichibabin, who discovered that pyridine reacts with sodium amide (NaNH₂) in an inert solvent to produce 2-aminopyridine in good yield.[5][6] This reaction, a nucleophilic substitution of a hydride ion, was transformative. It provided a reliable method to install a functional group at the 2-position, which could then be chemically converted to a halogen.[6][7]

The discovery of the Chichibabin reaction directly enabled the use of the Sandmeyer reaction for pyridine systems.[8] Discovered by Traugott Sandmeyer in 1884 for benzene derivatives, this reaction converts an amino group into a diazonium salt, which is then displaced by a halide using a copper(I) salt (e.g., CuCl, CuBr) as a catalyst.[8][9] The sequence of Chichibabin amination followed by a Sandmeyer reaction provided the first reliable, high-yield route to 2-chloro- and 2-bromopyridines, representing a critical step towards regiocontrolled synthesis.[5]

The synthesis of fluoropyridines remained a significant hurdle, as direct fluorination is often explosive and Sandmeyer-type fluorination (the Balz-Schiemann reaction) can be inefficient for pyridines. The solution emerged through halogen exchange (Halex) reactions, analogous to the Finkelstein and Swarts reactions in aliphatic chemistry.[10][11][12] In this method, a more reactive halopyridine, typically a chloropyridine, is heated with a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent. This nucleophilic aromatic substitution (SNAr) pathway became the most viable and widely used method for producing industrially important fluoropyridines.[13]

Data Presentation: Physical Properties of Monohalogenated Pyridines

The position of the halogen atom significantly influences the physical properties of the resulting isomer. The following table summarizes key data for the foundational monohalogenated pyridines.

| Compound | Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Fluoropyridine | 2- | C₅H₄FN | 97.09 | -64[1] | 126-130[1][14] | 1.128 @ 25°C[14] |

| 3- | C₅H₄FN | 97.09 | N/A | 107-108[15] | 1.130 @ 25°C[15] | |

| 4- | C₅H₄FN | 97.09 | N/A (Solid as HCl salt) | N/A | N/A | |

| Chloropyridine | 2- | C₅H₄ClN | 113.54 | -46[16][17] | 166-170[2][16][17] | 1.205 @ 25°C[10] |

| 3- | C₅H₄ClN | 113.54 | N/A | 148[3][18] | 1.194 @ 25°C[3] | |

| 4- | C₅H₄ClN | 113.54 | -43.5[19] | 151[19] | 1.200 @ 25°C[19] | |

| Bromopyridine | 2- | C₅H₄BrN | 158.00 | N/A | 192-194[20][21][22] | 1.657 @ 25°C[20][21][22] |

| 3- | C₅H₄BrN | 158.00 | -27[23] | 173[23] | 1.640 @ 25°C | |

| 4- | C₅H₄BrN | 158.00 | N/A (Solid as HBr salt) | N/A | N/A |

Experimental Protocols (Generalized)

The following protocols are generalized representations of the key historical methods. Specific substrate and scale variations require optimization.

-

Objective: To synthesize 2-aminopyridine from pyridine.

-

Reagents: Pyridine, Sodium Amide (NaNH₂), Toluene (anhydrous), Ammonium Chloride solution (aqueous, saturated).

-

Procedure:

-

A solution of pyridine in anhydrous toluene is prepared in a flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere (N₂ or Ar).

-

Sodium amide is added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux (approx. 110°C) for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

-

After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water, followed by saturated ammonium chloride solution to neutralize any unreacted sodium amide.

-

The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 2-aminopyridine, which can be purified by distillation or recrystallization.

-

-

Objective: To convert 2-aminopyridine to 2-chloropyridine.

-

Reagents: 2-Aminopyridine, Hydrochloric Acid (concentrated), Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl).

-

Procedure:

-

2-Aminopyridine is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5°C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. This forms the pyridin-2-diazonium chloride solution.

-

In a separate flask, a solution/suspension of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is added slowly to the stirred CuCl solution. Vigorous evolution of nitrogen gas is observed.

-

After the addition is complete, the mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60°C) until nitrogen evolution ceases.

-

The reaction mixture is cooled, made basic with NaOH or Na₂CO₃, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extract is dried and concentrated, and the resulting 2-chloropyridine is purified by distillation.

-

-

Objective: To synthesize 3-fluoropyridine from 3-chloropyridine.

-

Reagents: 3-Chloropyridine, Potassium Fluoride (spray-dried), Dimethyl Sulfoxide (DMSO, anhydrous).

-

Procedure:

-

Spray-dried potassium fluoride is added to a flask containing anhydrous DMSO under an inert atmosphere.

-

3-Chloropyridine is added to the suspension.

-

The reaction mixture is heated to a high temperature (e.g., 150-180°C) and stirred for several hours. The progress is monitored by GC or TLC.

-

After cooling, the reaction mixture is poured into water and extracted with a low-boiling organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water to remove DMSO, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation.

-

The crude 3-fluoropyridine is purified by fractional distillation.

-

Visualizations of Historical Pathways and Logic

Caption: A timeline of key milestones in the history of pyridine and its halogenation.

Caption: Major historical synthetic routes to halogenated pyridines.

References

- 1. 2-Fluoropyridine | Properties, Uses, Safety, Supplier Information & CAS 372-48-5 [pipzine-chem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chempanda.com [chempanda.com]

- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]

- 6. CAS 694-52-0: 4-Fluoropyridine | CymitQuimica [cymitquimica.com]

- 7. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Fluoropyridine | 372-48-5 [chemicalbook.com]

- 15. 3-Fluoropyridine 99 372-47-4 [sigmaaldrich.com]

- 16. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. 3-Chloropyridine | 626-60-8 [chemicalbook.com]

- 19. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. longkechem.com [longkechem.com]

- 21. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 22. 2-溴吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 23. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 24. 4-フルオロピリジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 25. 4-Chloropyridine hydrochloride | C5H5Cl2N | CID 81852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 4-Bromopyridine Hydrobromide | C5H5Br2N | CID 44630127 - PubChem [pubchem.ncbi.nlm.nih.gov]

key chemical reactions involving 2-Bromo-5-ethylpyridine

An In-depth Technical Guide to the Key Chemical Reactions of 2-Bromo-5-ethylpyridine

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its structure, featuring a reactive carbon-bromine bond at the 2-position and an ethyl group at the 5-position, makes it an ideal substrate for a variety of organic transformations. The pyridine ring itself is a common scaffold in numerous biologically active compounds and pharmaceutical agents. The bromine atom serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and other transformations such as nucleophilic substitution and metallation. This guide provides a detailed overview of the core chemical reactions involving this compound, complete with experimental protocols adapted from analogous systems, quantitative data summaries, and mechanistic diagrams to facilitate its application in synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are pivotal for functionalizing the 2-position of the pyridine ring. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[3][4] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[5]

Experimental Protocol (Adapted from a structurally analogous substrate): [4][6]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-2.5 eq).[4][6]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a combination of Pd(OAc)₂ and a ligand like SPhos.[6] Add the solvent system, typically a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[4]

-

Reaction: Heat the mixture with stirring at a temperature ranging from 80 °C to 100 °C.[3][4]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen (C-N) bonds.[7] This reaction couples an aryl halide with a primary or secondary amine, providing access to a wide range of substituted anilines and heteroarylamines, which are crucial in medicinal chemistry.[8]

Experimental Protocol (Adapted from analogous bromopyridines): [8][9]

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.2 eq), a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq), a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, and a suitable phosphine ligand (e.g., Xantphos, BINAP).[8][9]

-

Solvent Addition: Add an anhydrous solvent, typically toluene or dioxane, via syringe.

-

Reaction: Heat the sealed reaction vessel to 80-110 °C with vigorous stirring for 4-24 hours.[9]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.[8]

-

Work-up: After cooling, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite to remove palladium residues.[8][9]

-

Purification: Wash the filtrate with brine, dry the organic layer over MgSO₄ or Na₂SO₄, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[9]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] It is the most reliable method for synthesizing arylalkynes. The reaction is co-catalyzed by palladium and copper(I) and is carried out under mild, basic conditions.[11][12]

Experimental Protocol (Adapted from similar substrates): [11][13]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF and/or an amine base like triethylamine or diisopropylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) (0.05 eq) and the copper(I) co-catalyst (e.g., CuI) (0.025-0.3 eq).[11][13]

-

Reagent Addition: Add the terminal alkyne (1.1 eq) and an amine base (if not used as the solvent).[11]

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (typically 3-16 hours). For less reactive substrates, gentle heating may be required.[11][13]

-

Work-up: Dilute the reaction mixture with an ether-type solvent and filter through a pad of Celite.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.[11]

Other Cross-Coupling Reactions

-

Negishi Coupling: This reaction couples the substrate with an organozinc reagent.[14][15] It is known for its high reactivity and functional group tolerance but requires strict anhydrous conditions due to the moisture sensitivity of organozinc compounds.[1][16] The catalyst is typically a palladium or nickel complex.[2][14]

-

Stille Coupling: This reaction utilizes an organostannane (organotin) reagent.[17] It has excellent functional group tolerance, and the organostannane reagents are stable to air and moisture.[17][18] A significant drawback is the toxicity and difficulty in removing tin byproducts.[19]

-

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, allowing for the introduction of vinyl groups.[20]

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich, the pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups or at positions activated by the ring nitrogen (ortho and para).[21][22] In this compound, the bromine at the 2-position is activated towards displacement by strong nucleophiles.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[23][24]

Experimental Protocol (General):

-

Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).

-

Reagent Addition: Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine) to the solution. A base may be required if the nucleophile is neutral (e.g., an alcohol or thiol).

-

Reaction: Heat the reaction mixture. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent.

-

Purification: Wash the organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography or recrystallization.

Grignard Reaction

The bromine atom of this compound can be converted into a Grignard reagent (2-pyridylmagnesium bromide) via reaction with magnesium metal. This organometallic intermediate is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[25][26]

Experimental Protocol (Adapted from 2-bromopyridine): [25][27]

-

Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere, add magnesium turnings. Add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether). Initiation may require gentle heating or the addition of a crystal of iodine.

-

Reaction with Electrophile: Once the Grignard reagent has formed, cool the solution (e.g., to 0 °C). Slowly add a solution of the electrophile (e.g., a substituted benzaldehyde) in the same anhydrous solvent.[25]

-

Stirring: Allow the reaction to stir at 0 °C or room temperature for several hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Extract the mixture with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate.

-

Purification: Purify the product using column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for key reactions, adapted from studies on structurally analogous bromopyridine substrates. Actual yields for this compound may vary depending on the specific reaction conditions and coupling partners.

| Reaction Type | Coupling Partner / Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | ~85 | [4][6] |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | ~88 | [4][6] |

| Buchwald-Hartwig | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | ~60 | [9] |

| Sonogashira | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | RT | >85 (typical) | [13] |

| Grignard | Substituted Benzaldehyde | (self-formed) | - | Toluene/THF | 0 | 70-90 (typical) | [25] |

| Bromination | NBS (for synthesis) | - | - | Acetone | 10 | ~95 | [28] |

Note: Yields are based on studies of similar substrates like 2-amino-5-bromo-4-methylpyridine or 2-bromopyridine and serve as a general guide.

Conclusion

This compound is a highly valuable and adaptable intermediate in organic synthesis. Its utility is primarily demonstrated through a range of powerful transformations, including various palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), nucleophilic aromatic substitution, and Grignard reagent formation. These reactions provide robust and reliable pathways for elaborating the pyridine core, enabling the synthesis of complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists looking to leverage the synthetic potential of this important building block.

References

- 1. Negishi Coupling | NROChemistry [nrochemistry.com]

- 2. Negishi_coupling [chemeurope.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. Negishi Coupling | OpenOChem Learn [learn.openochem.org]

- 17. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 18. Stille reaction - Wikipedia [en.wikipedia.org]

- 19. Stille Coupling [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 23. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. sphinxsai.com [sphinxsai.com]

- 26. researchgate.net [researchgate.net]

- 27. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

- 28. ijssst.info [ijssst.info]

An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the 2-Bromo-5-ethylpyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic and nucleophilic substitution reactions on the 2-Bromo-5-ethylpyridine ring. This versatile heterocyclic scaffold is a key building block in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries. This document details reaction mechanisms, experimental protocols, and quantitative data to facilitate the strategic design and execution of synthetic routes involving this important intermediate.

Introduction to the Reactivity of this compound

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property governs its reactivity towards both electrophilic and nucleophilic reagents. The substitution pattern of this compound, featuring a halogen at an activated position and an alkyl group, further modulates its reactivity profile.

-

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. The bromine atom at the C2 position is a good leaving group, making this site highly amenable to various nucleophilic substitution reactions. These reactions are central to the functionalization of the this compound core.

-

Electrophilic Substitution: Conversely, the electron-deficient character of the pyridine ring deactivates it towards electrophilic aromatic substitution. Reactions typically require harsh conditions and often result in a mixture of products. The directing effects of the existing substituents play a crucial role in determining the regiochemical outcome of such transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most synthetically valuable transformation for this compound, enabling the introduction of a wide array of carbon and heteroatom functionalities. These reactions can be broadly categorized into direct nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. In this compound, nucleophilic attack is favored at the C2 position, leading to the displacement of the bromide.

Caption: General workflow for SNAr on this compound.

Quantitative Data for SNAr Reactions:

While specific data for this compound is limited, the following table presents representative yields for SNAr reactions on analogous 2-bromopyridine derivatives.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Methoxide | NaOMe, MeOH, reflux | 2-Methoxy-5-ethylpyridine | Not specified | General knowledge |

| Amine | R2NH, heat | 2-(Dialkylamino)-5-ethylpyridine | Not specified | General knowledge |

Experimental Protocol: General Procedure for SNAr with an Alkoxide

-

Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., methanol for methoxide substitution), add the sodium alkoxide (1.1-1.5 equiv).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds at the C2 position of this compound.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various boronic acids.[1]

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 85-95 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 92 |

| 4-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 95 |

Experimental Protocol: Suzuki-Miyaura Coupling [1]

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na2SO4, and concentrate. Purify by column chromatography.

This reaction enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[2][3]

Caption: Experimental workflow for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination:

Yields for the amination of 2-bromopyridines are generally high.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Aniline | Pd2(dba)3/BINAP | NaOtBu | Toluene | 80-95 | [3] |

| Morpholine | Pd(OAc)2/XPhos | K3PO4 | Dioxane | 90-98 | [3] |

| n-Butylamine | Pd(OAc)2/DavePhos | Cs2CO3 | Toluene | 85-95 | [3] |

Experimental Protocol: Buchwald-Hartwig Amination [3]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat three times).

-

Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

-

Reaction: Heat the sealed tube to 80-110 °C with vigorous stirring.

-

Work-up and Purification: After cooling, dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify by column chromatography.

Other important palladium-catalyzed cross-coupling reactions applicable to this compound include:

-

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[4][5]

-

Stille Coupling: Involves the reaction with an organostannane reagent.[1]

Quantitative Data for Other Cross-Coupling Reactions (on 2-Bromopyridine Analogues):

| Reaction | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2/CuI | Et3N | 80-95 | [4] |

| Stille | Tributyl(phenyl)stannane | Pd(PPh3)4 | Toluene | 75-90 | [1] |

| Negishi | Phenylzinc chloride | Pd(PPh3)4 | THF | 80-92 | [7] |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. It typically requires higher temperatures than palladium-catalyzed reactions.[8]

Quantitative Data for Ullmann Condensation (on 2-Bromopyridine Analogues):

| Nucleophile | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenol | CuI | K2CO3 | DMF | 60-80 | [8] |

| Aniline | CuI | K3PO4 | Pyridine | 50-75 | [8] |

Electrophilic Substitution Reactions

As previously mentioned, the pyridine ring is deactivated towards electrophilic attack. The presence of the electron-donating ethyl group at the 5-position provides some activation, while the bromine at the 2-position is deactivating. Electrophilic substitution, when it occurs, is generally directed to the C3 or C5 position. Due to the deactivating nature of the pyridine nitrogen and the bromine atom, forcing conditions are often necessary.

Nitration

Nitration of pyridine derivatives typically requires harsh conditions, such as fuming sulfuric acid and nitric acid at high temperatures. The regiochemical outcome is influenced by the directing effects of the existing substituents. For this compound, nitration is expected to be challenging and may lead to a mixture of isomers.

Expected Products from Nitration:

Based on the directing effects, substitution at the C3 or C6 position might be possible, although yields are anticipated to be low.

Halogenation

Further halogenation of this compound would also require forcing conditions. The position of the incoming halogen would be determined by the combined directing effects of the existing substituents and the reaction conditions.

Conclusion

This compound is a valuable heterocyclic building block with a rich and versatile reactivity profile. The C2-bromo functionality serves as an excellent handle for a wide range of nucleophilic substitution reactions, particularly palladium-catalyzed cross-coupling reactions, which allow for the efficient and selective introduction of diverse molecular fragments. In contrast, electrophilic substitution on the this compound ring is challenging due to the inherent electron-deficient nature of the pyridine nucleus. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize this compound in the synthesis of complex target molecules for various applications in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preparation of Novel Derivatives from 2-Bromo-5-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, 2-Bromo-5-ethylpyridine. This document details key palladium-catalyzed cross-coupling reactions, offering specific experimental protocols and quantitative data to facilitate the development of new chemical entities for pharmaceutical and research applications. Furthermore, potential biological signaling pathways influenced by these derivatives are explored, providing context for their application in drug discovery.

Introduction